molecular formula C10H6O5 B2960393 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid CAS No. 14718-40-2

6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B2960393
CAS No.: 14718-40-2
M. Wt: 206.153
InChI Key: UUJLPOSAJLERCK-UHFFFAOYSA-N
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Description

6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound with the molecular formula C10H6O5. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring.

Mechanism of Action

Target of Action

The primary target of 6-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid is Monoamine Oxidase A & B . These enzymes are involved in the breakdown of monoamine neurotransmitters and thus play a crucial role in the regulation of mood and behavior .

Mode of Action

6-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid acts as an inhibitor of Monoamine Oxidase A & B . By inhibiting these enzymes, it prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels . This compound also functions as a novel type of Tyrosine Phosphatase 1B inhibitor .

Biochemical Pathways

The inhibition of Monoamine Oxidase A & B affects the monoamine neurotransmitter pathways . The increase in monoamine neurotransmitter levels can have various downstream effects, including mood elevation and potential antidepressant effects .

Pharmacokinetics

It is known that the compound is soluble in alcohol and ammonium hydroxide, but very slightly soluble in water . This suggests that its bioavailability may be influenced by these solubility characteristics.

Result of Action

The inhibition of Monoamine Oxidase A & B by 6-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid leads to an increase in the levels of monoamine neurotransmitters . This can result in mood elevation and potential antidepressant effects .

Action Environment

The action, efficacy, and stability of 6-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid can be influenced by various environmental factors. For instance, its solubility characteristics suggest that the presence of alcohol or ammonium hydroxide could enhance its absorption and bioavailability . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization to form the chromene ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.

    Medicine: Studied for its potential therapeutic effects in neurodegenerative diseases and other conditions related to oxidative stress.

Comparison with Similar Compounds

  • 6-Hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid
  • 6-Fluorochromone-2-carboxylic acid methyl ester

Comparison: 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid is unique due to its specific hydroxyl and carboxylic acid functional groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different antioxidant properties and potential therapeutic benefits .

Properties

IUPAC Name

6-hydroxy-4-oxochromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4,11H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJLPOSAJLERCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14718-40-2
Record name 6-Hydroxy-4H-4-oxochromene-2-carboxylic acid
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